
1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The specific structure of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde indicates that it is a dihydroindole with a propyl group and an aldehyde functional group at specific positions on the indole framework.
Synthesis Analysis
The synthesis of related indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles is achieved in three steps starting from indole-3-carbaldehyde, proceeding through the formation of azidoacrylates, and followed by hydrolysis and decarboxylation steps . Although the paper does not directly discuss the synthesis of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, the methodologies applied for synthesizing similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. In the case of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, the dihydro aspect suggests a saturation of the typical indole structure, which could influence its reactivity and interaction with other molecules. The propyl and aldehyde groups would contribute to the compound's physical and chemical properties, such as solubility and reactivity with nucleophiles.
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For example, the 1-allyl derivatives of 1,8-dihydropyrrolo[2,3-b]indoles can undergo photochemical rearrangement to form 2H-isomers . This indicates that the indole framework is reactive under certain conditions, such as exposure to light. While the paper does not specifically mention the chemical reactions of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, it is reasonable to infer that it may also participate in similar reactions due to its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde are influenced by their molecular structure. The presence of the aldehyde group suggests that it would have electrophilic properties, making it susceptible to nucleophilic attack. The propyl group would affect the compound's hydrophobicity, potentially increasing its solubility in organic solvents. The synthesis of 1H-indazole-3-carbaldehyde, a related compound, highlights the importance of reaction conditions such as acid catalysis and diazotization in determining yield and suitability for industrial production . These insights could be relevant when considering the synthesis and properties of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde.
科学的研究の応用
Gold-Catalyzed Cycloisomerizations
- Synthesis of 1H-Indole Carbaldehydes : A method for preparing 1H-indole-2-carbaldehydes through gold-catalyzed cycloisomerization is demonstrated. This process is efficient for a variety of substrates, yielding products in good to excellent yields, and involves a mechanism where the alkyne moiety is activated by the gold catalyst (Prasath Kothandaraman et al., 2011).
Green & Sustainable Nanocatalysis
- Knoevenagel Condensation : Indole-3-carbaldehyde, related to 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, is used as a synthon in organic chemistry. Its compounds exhibit activities like lipoxygenase inhibition and anti-tumour properties. A green synthesis approach for Knoevenagel condensed products of indole-3-carbaledehydes is reported, highlighting environmental and economic benefits (Yogita Madan, 2020).
Baeyer-Villiger Oxidation
- Synthesis of Indol-3-ones : The Baeyer-Villiger rearrangement of 1H-indole-3-carbalde- hydes led to substituted 1,2-dihydro-3H-indol-3- ones, indicating its utility in synthesizing novel compounds (A. Bourlot et al., 1994).
Synthesis of α-Carboline Derivatives
- Utilization as Synthons : 2-amidinylindole-3-carbaldehydes, structurally related to the compound , are key materials for preparing various classes of carbolines, demonstrating the versatility of indole carbaldehydes in synthesizing complex organic structures (E. Erba et al., 2000).
Synthesis of Heterocyclic Compounds
- Formation of Pyrimido(1,2-a)indoles : Studies on the reactions of indole derivatives, similar to 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, with aromatic amines have led to the formation of pyrimido[1,2-a]indole derivatives, further expanding the scope of indole carbaldehydes in heterocyclic chemistry (K. Suzdalev et al., 2013).
Hydroamination/Annulation Reactions
- Synthesis of Pyrrolo[1,2-a]indol-2-Carbaldehydes : A novel method using TiCl4/t-BuNH2-promoted hydroamination/annulation reaction of delta-keto-acetylenes for synthesizing pyrrolo[1,2-a]indole-2-carbaldehydes is reported, showcasing the compound's role in facilitating complex organic reactions (G. Abbiati et al., 2006).
Metal-Free Synthesis
- Metal-Free Synthesis of 1H-Indole-2-Carbaldehydes : A metal-free method for preparing 1H-indole-2-carbaldehydes from 1-(2-aminophenyl)prop-2-yn-1-ols is described, illustrating the potential for eco-friendly and economical synthesis of these compounds (Prasath Kothandaraman et al., 2013).
Base-Catalyzed Reactions
- Formation of Pyrrolecarbaldehydes : Research on base-catalyzed reactions involving indole derivatives has shown the synthesis of various compounds, underscoring the reactivity and utility of indole carbaldehydes in fine organic synthesis (E. Schmidt et al., 2012).
Synthesis of Triazolo(thiadiazepino)indoles
- Formation of Heterocyclic Systems : The reaction of indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols has led to the formation of new heterocyclic compounds, indicating the versatility of indole carbaldehydes in synthesizing novel heterocycles (N. I. Vikrishchuk et al., 2019).
特性
IUPAC Name |
1-propyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-4,8-9H,2,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBFZCHWQZXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C1C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

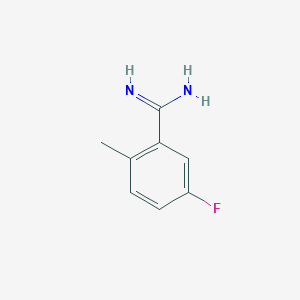
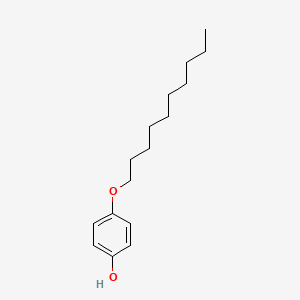
![4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid](/img/structure/B1306929.png)
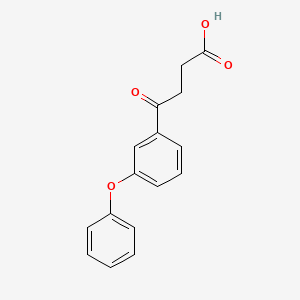
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)
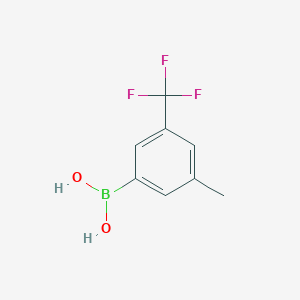
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

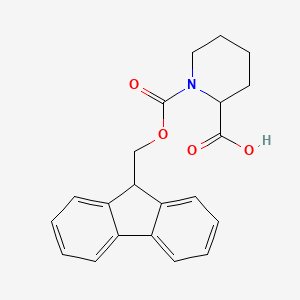
![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)